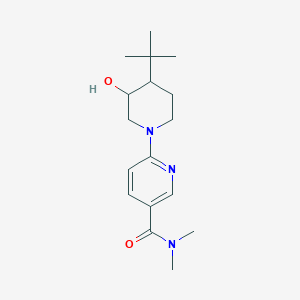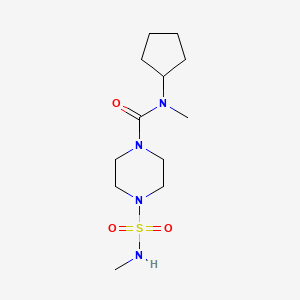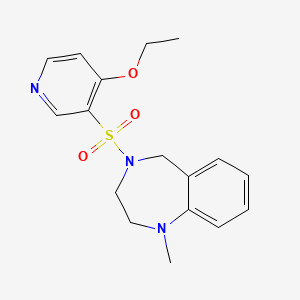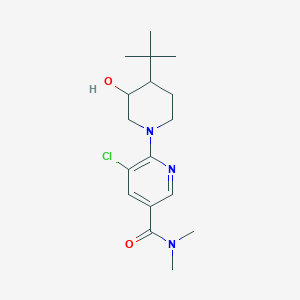
6-(4-tert-butyl-3-hydroxypiperidin-1-yl)-N,N-dimethylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-tert-butyl-3-hydroxypiperidin-1-yl)-N,N-dimethylpyridine-3-carboxamide, also known as SMT-19969, is a novel small molecule compound that has gained attention for its potential use in the treatment of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of 6-(4-tert-butyl-3-hydroxypiperidin-1-yl)-N,N-dimethylpyridine-3-carboxamide is not fully understood, but it is thought to act as a positive allosteric modulator of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, such as calcium signaling, oxidative stress, and protein folding. By modulating the activity of the sigma-1 receptor, 6-(4-tert-butyl-3-hydroxypiperidin-1-yl)-N,N-dimethylpyridine-3-carboxamide may help to protect against neurodegeneration and improve cognitive function.
Biochemical and Physiological Effects
6-(4-tert-butyl-3-hydroxypiperidin-1-yl)-N,N-dimethylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects, including reducing neuroinflammation, protecting against dopaminergic neuron loss, and improving cognitive function. In animal models of Alzheimer's disease and multiple sclerosis, 6-(4-tert-butyl-3-hydroxypiperidin-1-yl)-N,N-dimethylpyridine-3-carboxamide has been found to reduce the levels of pro-inflammatory cytokines and microglial activation, which are known to contribute to the progression of these diseases. Additionally, 6-(4-tert-butyl-3-hydroxypiperidin-1-yl)-N,N-dimethylpyridine-3-carboxamide has been shown to increase the levels of brain-derived neurotrophic factor, a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(4-tert-butyl-3-hydroxypiperidin-1-yl)-N,N-dimethylpyridine-3-carboxamide in lab experiments is its specificity for the sigma-1 receptor, which allows for more targeted effects on cellular processes. Additionally, 6-(4-tert-butyl-3-hydroxypiperidin-1-yl)-N,N-dimethylpyridine-3-carboxamide has shown promising results in preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, one limitation of using 6-(4-tert-butyl-3-hydroxypiperidin-1-yl)-N,N-dimethylpyridine-3-carboxamide is its relatively short half-life, which may limit its effectiveness in clinical settings.
Zukünftige Richtungen
There are several future directions for the research and development of 6-(4-tert-butyl-3-hydroxypiperidin-1-yl)-N,N-dimethylpyridine-3-carboxamide. One potential direction is to investigate its potential use in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration route for 6-(4-tert-butyl-3-hydroxypiperidin-1-yl)-N,N-dimethylpyridine-3-carboxamide in clinical settings. Finally, the development of more potent and selective sigma-1 receptor modulators may lead to the discovery of more effective therapeutic agents for neurological disorders.
Synthesemethoden
The synthesis of 6-(4-tert-butyl-3-hydroxypiperidin-1-yl)-N,N-dimethylpyridine-3-carboxamide involves several steps, including the reaction of 4-tert-butyl-3-hydroxypiperidine with N,N-dimethylpyridine-3-carboxylic acid, followed by the addition of a coupling agent, such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
6-(4-tert-butyl-3-hydroxypiperidin-1-yl)-N,N-dimethylpyridine-3-carboxamide has been shown to have potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In preclinical studies, 6-(4-tert-butyl-3-hydroxypiperidin-1-yl)-N,N-dimethylpyridine-3-carboxamide has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. Additionally, 6-(4-tert-butyl-3-hydroxypiperidin-1-yl)-N,N-dimethylpyridine-3-carboxamide has been shown to protect against dopaminergic neuron loss in a mouse model of Parkinson's disease.
Eigenschaften
IUPAC Name |
6-(4-tert-butyl-3-hydroxypiperidin-1-yl)-N,N-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)13-8-9-20(11-14(13)21)15-7-6-12(10-18-15)16(22)19(4)5/h6-7,10,13-14,21H,8-9,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMFXSWKEWXNGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCN(CC1O)C2=NC=C(C=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate](/img/structure/B7359483.png)
![5-[[2-(2-chlorophenyl)morpholin-4-yl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7359485.png)


![5-bromo-N-[(1-propan-2-ylpiperidin-3-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359508.png)
![5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359514.png)
![2-[2-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethylsulfonyl]acetic acid](/img/structure/B7359535.png)
![N-[1-(2-hydroxyethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359540.png)

![3-Methyl-5-[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B7359552.png)


![[6-(4-Tert-butyl-3-hydroxypiperidin-1-yl)pyridin-3-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7359572.png)
